Trimebutine-d9 Maleate Salt
Description
Significance of Isotopic Labeling in Drug Discovery and Development
Isotopic labeling is a critical tool throughout the drug discovery and development pipeline. simsonpharma.com By replacing specific atoms in a molecule with their heavier isotopes, researchers can meticulously track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.com This detailed understanding is fundamental to assessing a compound's viability and safety. simsonpharma.com
Key applications of isotopic labeling in pharmaceutical research include:
Metabolic Studies: Isotopically labeled compounds, particularly those incorporating carbon-14, are instrumental in comprehensive ADME studies. musechem.com These studies trace the complete lifecycle of a drug in the body, identifying how it is processed and eliminated. musechem.comsimsonpharma.com
Pharmacokinetic and Pharmacodynamic Analysis: The use of labeled compounds in clinical trials is crucial for elucidating a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). simsonpharma.com
Bioanalytical Methods: Stable isotope-labeled compounds, especially deuterated ones, serve as ideal internal standards in bioanalytical techniques like mass spectrometry. aptochem.comacanthusresearch.com Their use enhances the accuracy and reproducibility of quantifying drug concentrations in biological samples. aptochem.comkcasbio.com
Rationale for Deuteration in Pharmacological Investigations
Deuteration, the substitution of hydrogen with deuterium (B1214612), is a subtle yet powerful modification in drug design. This is due to the "kinetic isotope effect" (KIE), a phenomenon where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.comnih.gov
The primary rationales for employing deuteration in pharmacological investigations are:
Improved Metabolic Stability: By strategically placing deuterium at sites on a drug molecule that are susceptible to metabolic breakdown, chemists can slow down its metabolism. juniperpublishers.comnih.gov This can lead to a longer half-life, reduced clearance, and increased systemic exposure of the drug.
Altered Metabolite Profile: Deuteration can alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching." cdnsciencepub.com This can lead to the reduced formation of undesirable or toxic metabolites, potentially improving the drug's safety profile. juniperpublishers.comnih.gov
Enhanced Efficacy and Safety: The improved pharmacokinetic profile resulting from deuteration can translate into enhanced efficacy and a better safety profile. nih.govportico.org For instance, maintaining therapeutic drug levels with lower or less frequent dosing can be achieved. bioscientia.de
Overview of Trimebutine-d9 Maleate (B1232345) Salt as a Research Probe
Trimebutine (B1183) is a drug used to regulate gastrointestinal motility and is often prescribed for conditions like irritable bowel syndrome (IBS). cymitquimica.comnih.gov It acts as a spasmolytic agent, modulating the activity of the digestive tract. cymitquimica.comdrugbank.com The maleate salt form is commonly used in pharmaceutical formulations. nih.govdrugbank.com
Trimebutine-d9 Maleate Salt is the deuterated analog of Trimebutine Maleate Salt. cymitquimica.com In this compound, nine hydrogen atoms have been replaced by deuterium atoms. lgcstandards.com Specifically, the deuterium atoms are located on the three methoxy (B1213986) groups of the 3,4,5-trimethoxybenzoate (B1228286) portion of the molecule. lgcstandards.com
As a research probe, this compound is primarily utilized as a stable isotope-labeled internal standard in bioanalytical studies. aptochem.comacanthusresearch.com Its chemical and physical properties are nearly identical to the non-deuterated parent drug, allowing it to co-elute during chromatographic separation. aptochem.com However, its increased mass allows for clear differentiation in mass spectrometry analysis, which is crucial for the accurate quantification of trimebutine in biological matrices. aptochem.com The strategic placement of the deuterium labels on the methoxy groups, which are sites of metabolism for trimebutine, also makes it a valuable tool for investigating the pharmacokinetic properties and metabolic fate of the parent drug. bioscientia.descirp.org
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds discussed.
Table 1: Properties of Trimebutine and its Deuterated Analog
| Property | Trimebutine Maleate | This compound |
| Chemical Formula | C26H33NO9 | C22H20D9NO5 · C4H4O4 |
| Primary Use | Antispasmodic for gastrointestinal disorders cymitquimica.comselleckchem.com | Labeled internal standard for bioanalysis cymitquimica.com |
| Mechanism of Action | Modulates gastrointestinal motility cymitquimica.comnih.gov | Serves as a research probe cymitquimica.com |
Properties
Molecular Formula |
C₂₆H₂₄D₉NO₉ |
|---|---|
Molecular Weight |
512.6 |
Synonyms |
3,4,5-Trimethoxybenzoic Acid 2-(Dimethylamino)-2-phenylbutyl Ester-d9 Maleate Salt; _x000B_TM-906-d9 ; Cerekinon-d9 ; Debridat-d9 ; Digerent-d9 ; Modulon-d9 ; Polibutin-d9 ; Spabucol-d9 ; Transacalm-d9 ; |
Origin of Product |
United States |
Synthesis and Derivatization of Trimebutine D9 Maleate Salt
Synthetic Routes for Deuterated Trimebutine (B1183) Analogs
The synthesis of deuterated trimebutine analogs is conceptually based on the established synthetic pathways for the non-labeled parent compound, Trimebutine. The core strategy involves the esterification of a key alcohol intermediate with a deuterated acid chloride.
The common synthesis of the trimebutine backbone involves a multi-step process. One patented method starts with the reduction of 2-amino-2-phenylbutyric acid to yield the intermediate 2-amino-2-phenylbutanol patsnap.comgoogle.com. This intermediate then undergoes amine methylation using formaldehyde (B43269) and formic acid to produce 2-(dimethylamino)-2-phenylbutanol patsnap.com. The final step is the esterification of this alcohol with 3,4,5-trimethoxybenzoyl chloride in the presence of an acid-binding agent to yield the trimebutine base patsnap.comgoogle.com.
To create a deuterated analog like Trimebutine-d9, this established route is modified by substituting a standard reagent with its deuterated counterpart. The specific placement of the deuterium (B1214612) atoms dictates which precursor must be isotopically labeled. For Trimebutine-d9, the labeling is on the methoxy (B1213986) groups, meaning the 3,4,5-trimethoxybenzoyl chloride precursor is replaced with its deuterated version. The final step to produce the maleate (B1232345) salt involves reacting the synthesized trimebutine base with maleic acid, typically in a solvent such as isopropanol, followed by crystallization chemicalbook.com.
Isotopic Incorporation Strategies for Trimebutine-d9
The designation "d9" in Trimebutine-d9 Maleate Salt specifically indicates the incorporation of nine deuterium atoms. The strategy for achieving this level of deuteration targets the three methoxy (-OCH₃) groups on the benzoyl moiety of the molecule. Each methyl group is replaced with a trideuteromethyl group (-OCD₃).
The key to this strategy is the use of a deuterated starting material. The synthesis relies on 3,4,5-tris(methoxy-d3)-benzoyl chloride . This reagent is prepared using deuterated methylating agents, which are common starting points for introducing deuterium into complex molecules nih.gov. By reacting this deuterated acid chloride with the non-labeled intermediate, 2-(dimethylamino)-2-phenylbutanol, the nine deuterium atoms are precisely incorporated into the desired positions on the final molecule. This "synthetic approach," which builds the final molecule from a deuterated precursor, ensures high isotopic purity and precise localization of the labels princeton.edu.
This method is highly efficient as it introduces all nine deuterium atoms in a single, late-stage synthetic step, minimizing the potential for isotopic scrambling or loss that might occur if deuteration were attempted earlier in the synthesis.
Analytical Characterization Methodologies for Deuterated Products
A suite of analytical techniques is employed to confirm the successful synthesis, structure, and isotopic enrichment of this compound. These methods verify the chemical identity and distinguish the deuterated compound from its non-deuterated counterpart.
Mass Spectrometry (MS): This is the primary technique for confirming deuteration. Methods like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used nih.govnih.gov. The analysis will show a clear mass shift between the deuterated and non-deuterated compounds. The molecular weight of Trimebutine-d9 is expected to be 9 atomic mass units higher than that of trimebutine, providing definitive evidence of successful isotopic incorporation.
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the final product from any unreacted starting materials, byproducts, or other impurities nih.gov. While deuteration typically has a minimal effect on the retention time, HPLC is crucial for assessing the chemical purity of the synthesized compound. The method often uses a C18 column with a mobile phase consisting of an organic solvent and a buffered aqueous solution, with UV detection nih.govnih.gov.
Table 1: Summary of Analytical Characterization Methods
| Analytical Technique | Purpose for Trimebutine-d9 Analysis | Key Finding |
|---|---|---|
| Mass Spectrometry (MS) | Confirmation of isotopic incorporation and molecular weight verification. | Detection of a molecular ion peak that is +9 m/z units higher than the non-labeled standard. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity by separating the main compound from impurities. | A primary peak corresponding to the product, with minimal peaks for impurities. |
| ¹H NMR Spectroscopy | Structural confirmation and verification of deuteration site. | Absence or significant attenuation of the proton signal for the three methoxy groups. |
| ²H NMR Spectroscopy | Direct detection and confirmation of deuterium location. | Presence of a signal corresponding to the deuterated methoxy groups. |
Purity Assessment of Synthesized Deuterated Trimebutine Maleate Salt
The purity of synthesized this compound is a critical parameter for its use as a reference material or in research applications. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment lgcstandards.com.
The procedure involves dissolving a known quantity of the synthesized salt in a suitable solvent and injecting it into the HPLC system. The chromatogram generated shows peaks corresponding to the different components in the sample. Purity is typically determined using an area percentage method. The area of the peak corresponding to Trimebutine-d9 is calculated and expressed as a percentage of the total area of all peaks in the chromatogram.
For a high-quality synthesis, the purity level is expected to be high. For instance, commercially available reference standards for this compound specify a purity of greater than 95% as determined by HPLC lgcstandards.com. Similarly, syntheses of the non-deuterated trimebutine have reported achieving purities up to 99.9% chemicalbook.com. The acceptance criteria for purity depend on the intended application of the compound, with higher purity required for its use as a quantitative internal standard in pharmacokinetic studies.
Analytical Methodologies for Trimebutine D9 Maleate Salt in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of Trimebutine (B1183) and its metabolites due to its high sensitivity and selectivity. nih.gov This method allows for the precise quantification of the target analytes even in complex biological samples.
The development of robust bioanalytical methods is crucial for understanding the pharmacokinetic profile of Trimebutine. Research has focused on creating sensitive and selective HPLC-MS-MS methods to determine Trimebutine maleate (B1232345) (TM) and its major metabolites, such as N-monodesmethyltrimebutine (nor-TMB or TM-MPB), N-didemethyltrimebutine (APB), and 3,4,5-trimethoxybenzoic acid (TMBA), in human plasma. nih.govscispace.com
These methods typically involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to isolate the analytes from the plasma matrix. nih.govscispace.com Chromatographic separation is often achieved using a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govscispace.com Detection is carried out using a triple quadrupole tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode, which provides the necessary specificity and sensitivity for bioanalytical applications. nih.gov For instance, one method utilized positive-negative switching electrospray ionization (ESI) to monitor different analytes in the same run. nih.gov
A study detailed a method using a YMC J'sphere C(18) column with a mobile phase of 2 mM ammonium acetate (B1210297) buffer (pH 6.5) and methanol (20:80, v/v). nih.gov Another method employed a Hypersil PFP Gold analytical column following online extraction. scispace.com The transitions monitored for Trimebutine and its metabolite nor-TMB were m/z 388.0→343.0 and 374.0→195.0, respectively. scispace.com The discovery of an unstable NDMT glucuronide conjugate metabolite highlighted the importance of sample preparation, leading to the inclusion of an acidification step to hydrolyze the conjugate and accurately measure total N-desmethyltrimebutine. nih.gov
Table 1: LC-MS/MS Method Parameters for Trimebutine and Metabolite Analysis
| Parameter | Method 1 nih.gov | Method 2 scispace.com |
|---|---|---|
| Analytes | TM, TM-MPB, APB, TMBA | TMB, nor-TMB |
| Sample Prep | Liquid-Liquid Extraction | Protein Precipitation |
| Column | YMC J'sphere C(18) | Hypersil PFP Gold |
| Mobile Phase | 2 mM Ammonium Acetate (pH 6.5)-Methanol (20:80) | 2 mM Ammonium Formate/Formic Acid 0.1% and Acetonitrile |
| Detection | Triple Quadrupole MS/MS (MRM) | Triple Quadrupole MS/MS |
| Ionization | ESI (Positive-Negative Switching) | ESI (Positive) |
| LLOQ | 1 ng/mL (TM, APB), 50 ng/mL (TMBA) | 10 ng/mL (TMB, nor-TMB) |
In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard (SILS) is considered the gold standard for achieving accurate and precise results. nih.govszabo-scandic.com Trimebutine-d9, a deuterated version of Trimebutine, is an ideal SILS for the quantification of the parent drug. medchemexpress.comnih.gov
The key advantage of using a SILS like Trimebutine-d9 is that it shares nearly identical physicochemical properties with the analyte (Trimebutine). szabo-scandic.com This means it co-elutes chromatographically and experiences similar ionization efficiency and extraction recovery. researchgate.net Any variations that occur during sample preparation and analysis that affect the analyte will also affect the SILS to the same extent. nih.gov By measuring the ratio of the analyte's response to the SILS's response, these variations can be effectively normalized, leading to more reliable and reproducible quantification. nih.gov This is particularly important for correcting the interindividual variability in the recovery of drugs from patient plasma samples. nih.gov
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting components from the biological matrix. nih.gov This can lead to inaccurate and imprecise results. nih.gov One of the most effective ways to compensate for matrix effects is the use of a co-eluting SILS, such as Trimebutine-d9. researchgate.netnih.gov
Because Trimebutine-d9 has almost the same retention time and ionization characteristics as the unlabeled Trimebutine, it is affected by the matrix components in the same way. researchgate.net Therefore, the ratio of the analyte to the SILS remains constant, even in the presence of ion suppression or enhancement, thereby correcting for the matrix effect. nih.gov Research has shown that matrix effects for Trimebutine can be significant, with one study reporting a matrix effect of 145%. scispace.com While a SILS is the preferred approach, other strategies to reduce matrix effects include optimizing sample preparation to remove interferences, modifying chromatographic conditions to separate the analyte from matrix components, or using a different ionization technique like atmospheric pressure chemical ionization (APCI). nih.govchromatographyonline.com However, the use of a deuterated standard is often the most robust solution. myadlm.org
Other Chromatographic Techniques for Research Investigations
Prior to the widespread use of LC-MS/MS, and for applications where its high sensitivity is not required, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection has been a common method for the analysis of Trimebutine maleate.
Several HPLC-UV methods have been developed and validated for the determination of Trimebutine and its major metabolite, N-monodesmethyltrimebutine (NDTMB), in biological fluids and pharmaceutical formulations. nih.govnih.gov These methods often employ a reversed-phase C18 column for separation. nih.govnih.govresearchgate.net
One such method involved an ion-pairing, reversed-phase HPLC approach for the simultaneous determination of Trimebutine (TMB) and NDTMB in rat and human plasma. nih.gov The method used heptanesulfonate as an ion-pairing agent and verapamil (B1683045) as the internal standard. Separation was achieved on a C18-bonded silica (B1680970) column with UV detection at 267 nm. nih.gov Another HPLC method for determining Trimebutine maleate in the presence of its degradation products used an ODS column with a mobile phase of acetonitrile and 5 mM heptane (B126788) sulfonic acid disodium (B8443419) salt, with UV detection at 215 nm. nih.govresearchgate.net
Table 2: Examples of HPLC-UV Methods for Trimebutine Analysis
| Parameter | Method 1 nih.gov | Method 2 nih.gov |
|---|---|---|
| Analytes | TMB, NDTMB | Trimebutine Maleate |
| Matrix | Rat and Human Plasma | Pharmaceutical Preparations |
| Column | C18-bonded silica (4 µm) | ODS |
| Mobile Phase | Water-sodium acetate-heptanesulfonate-acetonitrile | Acetonitrile-5 mM heptane sulfonic acid (45:55, v/v, pH 4) |
| Detection | UV at 267 nm | UV at 215 nm |
| Detection Limit | 1 ng/ml (TMB), 5 ng/ml (NDTMB) | Not Specified |
Spectroscopic and Voltammetric Approaches for Research-Focused Analysis
Spectroscopic and electrochemical methods offer alternative approaches for the analysis of Trimebutine, particularly in pharmaceutical dosage forms.
Spectrophotometric methods, including first-derivative (1D) and first derivative of the ratio (1DD) techniques, have been developed to determine Trimebutine maleate in the presence of its degradation products. nih.govresearchgate.net One method involved the measurement of the amplitude at 252.2 nm using first derivative spectrophotometry. nih.gov Another approach is based on the formation of colored ion-pair or charge-transfer complexes. For example, Trimebutine can react with dyes like bromocresol green (BCG) to form a yellow ion-pair complex that can be measured spectrophotometrically at 410 nm. scispace.com
Voltammetric methods provide a sensitive electrochemical approach for Trimebutine determination. researchgate.net Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) have been successfully applied. researchgate.net A study using a glassy carbon electrode found that Trimebutine produced two irreversible, diffusion-controlled oxidation peaks, with the second peak at 1318 mV used for quantification. researchgate.net This DPV method was applied to quantify Trimebutine in granule dosage forms. researchgate.net Another study established DPV and SWV methods for determining Trimebutine in pharmaceutical forms and spiked urine samples, with a limit of detection of 1.29×10⁻⁸ mol L⁻¹ for the DPV method. researchgate.net
Method Validation Parameters for Research-Grade Assays
Validation of analytical methods is essential to ensure that they are reliable and reproducible for their intended use. jchps.comresearchgate.net For research-grade assays involving Trimebutine and its metabolites, several key parameters are evaluated according to established guidelines. jchps.comresearchgate.netsphinxsai.com
Linearity: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For an LC-MS/MS method, the calibration curve for Trimebutine was linear over the range of 10–1,000 ng/mL. scispace.com An HPLC-UV method showed linearity from 10-5000 ng/ml for Trimebutine. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, accuracy is typically expected to be within 85-115% of the nominal concentration (80-120% at the LLOQ), and precision, expressed as the relative standard deviation (RSD) or coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.govscispace.com
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. sphinxsai.com Validated methods have reported LOQs for Trimebutine and its metabolites ranging from 1 ng/mL to 20 ng/mL in plasma, depending on the specific method and instrumentation. nih.govnih.govsphinxsai.com
Recovery: The extraction recovery of an analytical method determines the percentage of the analyte that is successfully removed from the matrix during the sample preparation process. Mean extraction recoveries for desmethyl trimebutine have been reported to be between 77% and 85%, depending on the concentration. sphinxsai.com For Trimebutine maleate, an average recovery of 58.2% has been noted. nih.gov
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. sphinxsai.com
Table 3: Summary of Validation Parameters from Published Trimebutine Assays
| Validation Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range (Plasma) | 10–1,000 ng/mL (LC-MS/MS) 1-100 ng/mL (LC-MS/MS) 10–5000 ng/mL (HPLC-UV) | scispace.comnih.govnih.gov |
| Accuracy | 90.0–98.5% (LC-MS/MS) Within 85-115% (LC-MS/MS) | scispace.comnih.gov |
| Precision (CV%) | <8.7% (Intra- and Inter-day, LC-MS/MS) <15% (Intra- and Inter-day, LC-MS/MS) <9.4% (Intra- and Inter-day, HPLC-UV) | scispace.comnih.govnih.gov |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL (LC-MS/MS) 1 ng/mL (LC-MS/MS) 20 ng/mL (HPLC-UV) | scispace.comnih.govsphinxsai.com |
| Mean Extraction Recovery | 72% (TMB, LC-MS/MS) 58.2% (TM, LC-MS/MS) 77-85% (Desmethyl TMB, HPLC-UV) | scispace.comnih.govsphinxsai.com |
Metabolic Pathway Elucidation and Mechanistic Studies Using Trimebutine D9
Investigation of Trimebutine (B1183) Metabolism via Deuteration
The strategic incorporation of deuterium (B1214612) into the trimebutine molecule has been instrumental in clarifying its complex metabolic pathways. By administering trimebutine and its deuterated metabolites simultaneously, researchers can trace the biotransformation processes with high precision.
Elucidation of N-demethylation Pathways
N-demethylation is a primary metabolic route for trimebutine. Studies utilizing deuterated compounds have confirmed that trimebutine is susceptible to the removal of one or both methyl groups from its dimethylamino moiety. This process leads to the formation of nortrimebutine (N-monodesmethyltrimebutine) and N-didesmethyltrimebutine. In preclinical models such as dogs, N-demethylation is a significant pathway, often preceding other metabolic transformations like ester hydrolysis nih.gov. The higher lipophilicity of trimebutine compared to its hydrolyzed metabolites makes it a more favorable substrate for N-demethylating enzymes in the liver nih.gov.
Species-Specific Metabolic Differences in Preclinical Models
Significant species-specific differences in the metabolism of trimebutine have been observed in preclinical models, particularly between rats and dogs. These differences have been effectively characterized through studies involving deuterated trimebutine metabolites.
In dogs, the metabolic profile indicates that N-demethylation is the preferred initial metabolic step, followed by ester hydrolysis and then conjugation nih.gov. Conversely, in rats, a substantial proportion of trimebutine appears to be metabolized via ester hydrolysis before undergoing N-demethylation nih.gov. In vitro experiments using liver microsomes and homogenates from both species have corroborated these in vivo findings. These studies revealed that both ester-hydrolyzing and N-demethylating activities are higher in rats, while the conjugating activity is more pronounced in dogs nih.gov.
Table 1: Species-Specific Metabolic Differences of Trimebutine
| Metabolic Pathway | Rat | Dog |
|---|---|---|
| Predominant Initial Pathway | Ester Hydrolysis | N-demethylation |
| Ester-hydrolyzing Activity (in vitro) | Higher | Lower |
| N-demethylating Activity (in vitro) | Higher | Lower |
| Conjugating Activity (in vitro) | Lower | Higher |
Preclinical Pharmacokinetic Studies in Animal Models
While specific pharmacokinetic data for Trimebutine-d9 maleate (B1232345) salt is not extensively available in the public domain, studies on radiolabeled and non-deuterated trimebutine in animal models provide valuable insights into its absorption, distribution, and excretion profile, as well as its metabolic stability. It is important to note that the data presented in this section is for non-deuterated trimebutine and serves as a proxy for the expected pharmacokinetic behavior of its deuterated analog.
Absorption, Distribution, and Excretion Profiling in Animal Systems
Pharmacokinetic studies in rats and dogs have shown that trimebutine is rapidly absorbed following oral administration. Peak plasma concentrations of radiolabeled trimebutine are typically observed within one hour in rats and within two to four hours in dogs.
Tissue distribution studies in rats using radiolabeled compounds have indicated high concentrations of the drug in the stomach and intestinal walls, which is consistent with its local action on the gastrointestinal tract. The primary route of elimination for trimebutine and its metabolites is through the urine in all species studied, with a smaller percentage (5% to 12%) of radioactivity being excreted in the feces.
Table 2: Pharmacokinetic Parameters of Trimebutine in Preclinical Models (Non-deuterated)
| Parameter | Rat | Dog |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-4 hours |
| Primary Route of Elimination | Urine | Urine |
| Fecal Excretion (% of dose) | 5% - 12% |
Half-life and Metabolic Stability Assessment in Preclinical Models
The plasma half-life of the parent trimebutine compound is relatively short. However, the elimination half-life of total radioactivity, which includes the parent drug and its metabolites, is longer, estimated to be around 10 to 12 hours in rats. This suggests that while the parent drug is cleared quickly, its metabolites circulate for a longer period.
In vitro studies with liver microsomes are crucial for assessing the metabolic stability of a compound. For trimebutine, these studies have shown that the liver is the major site of both ester hydrolysis and N-demethylation, indicating a significant "first-pass" metabolism in both rats and dogs. The higher enzymatic activity observed in rat liver microsomes compared to dog liver microsomes suggests that trimebutine is metabolized more rapidly in rats nih.gov.
Table 3: Half-life and Metabolic Information for Trimebutine (Non-deuterated)
| Parameter | Species | Finding |
|---|---|---|
| Elimination Half-life of Radioactivity | Rat | ~10-12 hours |
| Major Site of Metabolism | Liver (significant first-pass effect) | |
| In Vitro Metabolic Activity | Higher in rats compared to dogs |
In Vitro and Ex Vivo Mechanistic Investigations
Modulation of Opioid Receptors in Isolated Tissues
Trimebutine's regulatory effects on gastrointestinal function are significantly mediated through its interaction with peripheral opioid receptors located within the enteric nervous system. patsnap.com Investigations using isolated tissue preparations have confirmed that trimebutine acts as a weak agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govsci-hub.senih.gov Its metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), also demonstrates binding to these receptors. drugbank.com
Receptor binding studies on guinea-pig brain membranes have quantified the affinity of trimebutine and its primary metabolite for these receptor subtypes. These studies indicate a relatively higher affinity for the μ-opioid receptor compared to the δ and κ subtypes, although this affinity is considerably lower than that of morphine. drugbank.comnih.gov Despite its low affinity, this interaction is fundamental to its ability to modulate gut motility. nih.gov
Functional assays using isolated tissues, such as the guinea-pig ileum (GPI) and mouse vas deferens (MVD), provide further evidence of its opioid-like activity. In these ex vivo models, trimebutine inhibits electrically induced muscle contractions. nih.govjst.go.jp This inhibitory effect is reversed by the non-selective opioid antagonist naloxone, confirming that the action is mediated through opioid receptors. nih.govjst.go.jp Interestingly, no cross-tolerance was observed between morphine and trimebutine in guinea-pig ileum preparations, suggesting differences in their underlying mechanisms of action at the receptor level. nih.gov
| Compound | Receptor Subtype | Relative Affinity/Activity | Reference Tissue |
| Trimebutine | Mu (μ) | Higher relative affinity | Guinea-pig membrane |
| Delta (δ) | Lower relative affinity | Guinea-pig membrane | |
| Kappa (κ) | Lower relative affinity | Guinea-pig membrane | |
| N-desmethyltrimebutine | Mu (μ) | Higher relative affinity | Guinea-pig membrane |
| Delta (δ) | Lower relative affinity | Guinea-pig membrane | |
| Kappa (κ) | Lower relative affinity | Guinea-pig membrane |
This table summarizes the relative binding affinities of Trimebutine and its metabolite for opioid receptor subtypes based on in vitro studies.
Ion Channel Modulation Studies in Cellular Models
Beyond its effects on opioid receptors, trimebutine directly modulates the activity of various ion channels in the smooth muscle cells of the gastrointestinal tract, contributing significantly to its spasmolytic and motility-regulating properties. patsnap.comnih.gov Studies on cellular models have revealed a complex, concentration-dependent interaction with both potassium (K+) and calcium (Ca2+) channels. drugbank.comnih.gov
At lower concentrations (in the range of 1-10 μM), trimebutine primarily inhibits outward K+ currents, specifically through large-conductance Ca2+-activated K+ (BKca) channels. nih.govresearchgate.net The inhibition of these potassium channels leads to depolarization of the smooth muscle cell membrane, which can enhance muscle contractions and increase the frequency and tone of smooth muscle strips. nih.govresearchgate.netnih.gov
Conversely, at higher concentrations (typically 30-300 μM), the predominant effect of trimebutine is the inhibition of inward calcium currents through voltage-dependent L-type Ca2+ channels. drugbank.comnih.gov By blocking these channels, trimebutine reduces the influx of extracellular Ca2+, which is a critical step for muscle contraction. drugbank.com This action attenuates the amplitude of spontaneous contractions and action potentials, underlying its antispasmodic effect. drugbank.comnih.gov This dual action on different ion channels at varying concentrations allows trimebutine to normalize gut motility, either stimulating or inhibiting contractility depending on the physiological context. drugbank.com
| Concentration Range | Primary Ion Channel Target | Effect on Channel | Resulting Cellular Action |
| Low (1-10 µM) | Ca2+-activated K+ channels (BKca) | Inhibition | Membrane depolarization |
| High (30-300 µM) | L-type Ca2+ channels | Inhibition | Reduced Ca2+ influx |
This table outlines the concentration-dependent effects of Trimebutine on key ion channels in gastrointestinal smooth muscle cells.
Regulation of Gastrointestinal Motility in Organ Bath Experiments
Organ bath experiments, which utilize isolated strips of gastrointestinal tissue, provide a functional ex vivo system to observe the direct effects of pharmacological agents on gut motility. reprocell.comijper.org Such studies have been instrumental in demonstrating trimebutine's ability to modulate the contractile activity of the colon and small intestine. nih.govsci-hub.se These experiments clearly illustrate the compound's dual functionality, whereby it can either stimulate or inhibit spontaneous contractions. drugbank.com
In studies using guinea pig colonic longitudinal muscle strips, trimebutine exhibited a distinct concentration-dependent effect. nih.gov At low concentrations (1 and 10 μM), it attenuated the frequency and tone of the muscle strips without significantly affecting the amplitude of spontaneous contractions. nih.gov This corresponds to its effect of depolarizing the cell membrane via potassium channel inhibition. nih.govresearchgate.net
In contrast, when higher concentrations (30, 100, and 300 μM) were applied to the organ bath, a marked inhibition of the amplitude of spontaneous contractions was observed. nih.gov This inhibitory action is consistent with the blockade of L-type Ca2+ channels, which reduces the force of muscle contraction. nih.govresearchgate.net These organ bath findings integrate the compound's actions on both opioid receptors and ion channels, confirming its role as a modulator that can normalize intestinal motor activity, rather than being a simple stimulant or inhibitor. researchgate.netnih.gov
| Trimebutine Concentration | Effect on Spontaneous Contractions (Guinea Pig Colon) |
| Low (1-10 µM) | Attenuated frequency and tone; no significant effect on amplitude. |
| High (30-300 µM) | Inhibited the amplitude of contractions. |
This table summarizes the observed effects of different concentrations of Trimebutine on the contractility of isolated colonic muscle strips in organ bath experiments.
Applications of Trimebutine D9 Maleate Salt As a Research Reference Standard
Use in Quantitative Bioanalysis of Trimebutine (B1183) and its Metabolites in Research Samples
In preclinical and clinical research, accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and metabolism studies. acanthusresearch.comnih.gov Trimebutine-d9 Maleate (B1232345) Salt is ideally suited for this purpose as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
When added to a biological sample like plasma or urine at a known concentration, Trimebutine-d9 Maleate Salt co-elutes with the non-deuterated trimebutine and its metabolites during chromatographic separation. texilajournal.com Because it behaves almost identically to the analyte during sample preparation (e.g., extraction) and ionization in the mass spectrometer, it effectively compensates for variations in these processes. nih.govclearsynth.comnih.gov This correction is crucial for mitigating matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. clearsynth.comcrimsonpublishers.com
The mass spectrometer can easily distinguish between the deuterated standard and the non-labeled analyte due to the mass difference. acanthusresearch.comscioninstruments.com By comparing the peak area ratio of the analyte to the internal standard, researchers can accurately and precisely determine the concentration of trimebutine and its metabolites, such as N-desmethyltrimebutine (nortrimebutine), in the research sample. clearsynth.comwikipedia.orgdrugbank.com
Key Metabolites of Trimebutine Quantified Using Isotope-Labeled Standards:
| Metabolite | Description |
|---|---|
| N-desmethyltrimebutine (nortrimebutine) | The main active metabolite of trimebutine, formed by N-demethylation. drugbank.comscispace.com |
| N-didesmethyltrimebutine | A secondary metabolite formed after a second N-demethylation. drugbank.com |
A study investigating the metabolic pathways of trimebutine utilized a deuterium-labeled version of one of its metabolites to trace the biotransformation process in animals, highlighting the value of isotopic labeling in understanding drug disposition. nih.gov
Role in Analytical Method Development and Validation for Research Assays
The development and validation of robust analytical methods are critical for obtaining reliable data in pharmaceutical research. This compound plays a vital role in this process, particularly for highly sensitive and specific assays like LC-MS/MS. clearsynth.com
During method development, the deuterated standard helps to optimize various parameters, including chromatographic separation and mass spectrometric detection. For validation, regulatory guidelines require the assessment of several parameters to ensure the method is fit for its intended purpose. stmjournals.in
Validation Parameters Assessed Using this compound:
| Parameter | Role of Deuterated Internal Standard |
|---|---|
| Accuracy | Ensures the measured concentration is close to the true value by correcting for systematic errors. nih.govcrimsonpublishers.com |
| Precision | Improves the reproducibility of measurements by accounting for random variations in the analytical process. nih.govcrimsonpublishers.com |
| Selectivity/Specificity | Helps to ensure that the signal being measured is only from the analyte of interest, free from interference. texilajournal.com |
| Matrix Effect | Used to evaluate and compensate for the influence of the biological matrix on the analyte's ionization. clearsynth.comcrimsonpublishers.com |
| Recovery | Allows for the correction of analyte losses during sample extraction and preparation. nih.govcrimsonpublishers.com |
By incorporating this compound, researchers can develop and validate analytical methods that are accurate, precise, and robust, meeting the stringent requirements for preclinical and clinical research. clearsynth.com
Application in Impurity Profiling and Degradation Studies of Non-Deuterated Trimebutine
Investigating the stability of a drug substance and identifying potential impurities and degradation products are essential components of pharmaceutical development. nih.gov Trimebutine maleate is known to be susceptible to degradation, primarily through hydrolysis of its ester bond, especially under acidic or alkaline conditions. yakhak.orgresearchgate.net This hydrolysis results in the formation of 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutanol. researchgate.net
This compound is a valuable tool in these studies. It can be used as an internal standard in chromatographic methods (e.g., HPLC, LC-MS) to accurately quantify the levels of non-deuterated trimebutine as it degrades over time under various stress conditions (e.g., heat, light, pH). nih.govyakhak.org Furthermore, it can aid in the quantification of known impurities and degradation products.
Common Impurities and Degradants of Trimebutine:
| Compound | Type |
|---|---|
| 3,4,5-Trimethoxybenzoic Acid | Degradation Product researchgate.net |
| 2-(Dimethylamino)-2-phenylbutanol | Degradation Product researchgate.net |
| N-Desmethyl Trimebutine | Impurity / Metabolite |
| N-Didesmethyl Trimebutine | Impurity / Metabolite |
By providing a stable reference point, the deuterated standard enables precise measurement of the rate of degradation and the formation of impurities, which is critical for establishing the shelf-life and appropriate storage conditions for the drug product.
Contribution to Understanding Drug-Drug Interactions at a Mechanistic Level (Preclinical)
Preclinical studies are essential for predicting the potential for drug-drug interactions (DDIs), which can significantly alter a drug's efficacy or safety. nih.gov Many of these interactions occur at the level of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family, or drug transporters. fda.govnih.gov
In this context, this compound serves as a critical research tool in in vitro experiments designed to elucidate these mechanisms. For instance, in studies using human liver microsomes or recombinant CYP enzymes, the deuterated standard is used to accurately quantify the rate of metabolism of non-deuterated trimebutine in the presence and absence of potential inhibitor drugs. nih.gov
A significant decrease in the metabolism of trimebutine when co-incubated with another compound would suggest that the compound is an inhibitor of the enzyme responsible for trimebutine's metabolism, indicating a potential for a DDI. Conversely, an increase in metabolism could suggest enzyme induction.
Preclinical DDI Study Types Utilizing Deuterated Standards:
| Study Type | Purpose |
|---|---|
| CYP Reaction Phenotyping | To identify which specific CYP enzymes are responsible for metabolizing trimebutine. nih.gov |
| CYP Inhibition Assays | To determine if trimebutine or other drugs inhibit specific CYP enzymes, preventing the metabolism of co-administered drugs. nih.gov |
| Transporter Interaction Studies | To assess whether trimebutine is a substrate or inhibitor of key drug transporters, which can affect its absorption and elimination. |
These preclinical mechanistic studies, enabled by the precise quantification afforded by stable isotope-labeled standards like this compound, are fundamental for predicting clinical DDIs and ensuring patient safety. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trimebutine Maleate |
| Trimebutine |
| N-desmethyltrimebutine (nortrimebutine) |
| N-didesmethyltrimebutine |
| 2-dimethylamino-2-phenylbutan-1-ol |
| 3,4,5-trimethoxybenzoic acid |
| Methyl 3,4,5-trimethoxybenzoate (B1228286) |
| Haloperidol-d4 |
| Hyoscine Butylbromide |
| Loperamide |
Future Directions and Advanced Research Perspectives
Integration with Advanced In Vitro Models and Organ-on-Chip Technologies for Pharmacokinetic Prediction
The prediction of human pharmacokinetic (PK) profiles is a critical and challenging aspect of drug development. tno.nl Traditional in vitro and animal models often fail to accurately replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes in humans. tno.nlnih.gov Organ-on-chip (OoC) technology, which involves creating microfluidic cell culture devices that mimic the structure and function of human organs, offers a promising alternative for more accurate PK predictions. tno.nlresearchgate.net
The integration of Trimebutine-d9 maleate (B1232345) salt with advanced in vitro models, particularly multi-organ-on-a-chip platforms, can provide a more physiologically relevant assessment of its pharmacokinetic behavior. tno.nlnih.govspringernature.com These "body-on-a-chip" systems can simulate the drug's journey through interconnected organ mimics, such as the gut, liver, and kidney, offering insights into first-pass metabolism and systemic clearance. nih.gov By utilizing human cells in these micro-engineered devices, researchers can create more predictive models of drug disposition and efficacy that may reduce the reliance on animal testing. springernature.com The data generated from these OoC studies, when combined with physiologically based pharmacokinetic (PBPK) modeling, can lead to more accurate predictions of human PK parameters for deuterated compounds like Trimebutine-d9 maleate salt. nih.gov
Table 1: Comparison of In Vitro Models for Pharmacokinetic Prediction
| Model Type | Description | Advantages for Trimebutine-d9 Studies | Limitations |
| Conventional 2D Cell Cultures | Monolayers of cells grown on flat surfaces. | Cost-effective and high-throughput screening. | Lack of physiological relevance and cell-cell interactions. |
| 3D Spheroids/Organoids | Self-assembled three-dimensional cell aggregates. | Better representation of in vivo tissue architecture and function. | Can have diffusional limitations and lack of vascularization. |
| Organ-on-Chip (OoC) | Microfluidic devices with cultured living cells that simulate organ-level physiology. researchgate.net | Provides a dynamic microenvironment, fluid flow, and mechanical cues, closely mimicking human physiology. researchgate.net Allows for the study of multi-organ interactions. nih.gov | Technically complex and lower throughput compared to conventional models. |
Computational Modeling and Simulation of Deuterated Analog Behavior in Biological Systems
Computational modeling and simulation are increasingly vital tools in modern drug discovery and development, allowing for the prediction and explanation of complex biological phenomena. uu.nl These approaches are particularly valuable for understanding the behavior of deuterated compounds like this compound within biological systems. nih.govduke.edu By creating mathematical models that represent the intricate network of biochemical reactions and transport processes, researchers can simulate the impact of deuteration on a drug's ADME properties. umaine.edunih.gov
Novel Synthetic Strategies for Advanced Deuterated Trimebutine (B1183) Analogs
The synthesis of deuterated compounds is a critical aspect of developing new and improved therapeutic agents. nih.gov While the synthesis of this compound is established, ongoing research is focused on developing more efficient, selective, and scalable methods for the synthesis of advanced deuterated trimebutine analogs. nih.gov These novel strategies aim to introduce deuterium (B1214612) at specific molecular positions to fine-tune the drug's metabolic stability and pharmacological activity.
Recent advancements in synthetic organic chemistry have provided new tools for the precise incorporation of deuterium into complex molecules. nih.gov Techniques such as late-stage functionalization allow for the introduction of deuterium atoms into a molecule at a later step in the synthetic sequence, offering greater flexibility and efficiency. musechem.com Other emerging methods include the use of deuterated building blocks and novel catalytic systems for hydrogen isotope exchange. researchgate.net The development of these advanced synthetic methodologies will enable the creation of a wider range of deuterated trimebutine analogs, each with unique pharmacokinetic and pharmacodynamic properties, for further investigation.
Expansion of Isotopic Labeling Applications in Drug Metabolism and Disposition Research
Stable isotope labeling, particularly with deuterium, is a powerful technique for elucidating the metabolic fate of drugs and understanding their disposition in biological systems. musechem.commetsol.comnih.govresearchgate.net this compound serves as an excellent tool for such studies. By using mass spectrometry to track the deuterated compound and its metabolites, researchers can gain detailed insights into the metabolic pathways of trimebutine. metsol.comnih.govresearchgate.net
The application of this compound in drug metabolism and disposition research extends beyond simply improving the parent drug's profile. It can be used as an internal standard in quantitative bioanalytical assays, allowing for more accurate measurements of non-deuterated trimebutine in biological samples. nih.gov Furthermore, studies comparing the metabolism of trimebutine and Trimebutine-d9 can help to identify the specific sites of metabolic attack and the enzymes responsible for its breakdown. acs.org This information is invaluable for predicting potential drug-drug interactions and for designing future drug candidates with improved metabolic stability. acs.orgresearchgate.net
Table 2: Applications of Isotopic Labeling in Drug Metabolism Research
| Application | Description | Relevance to this compound |
| Metabolic Pathway Elucidation | Tracing the biotransformation of a drug to identify its metabolites. acs.org | Comparing the metabolite profiles of trimebutine and Trimebutine-d9 can reveal the primary sites of metabolism. |
| Pharmacokinetic Studies | Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.commetsol.com | Trimebutine-d9 can be used to accurately determine the pharmacokinetic parameters of trimebutine. |
| Bioavailability Studies | Determining the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Co-administration of labeled and unlabeled drug can provide precise bioavailability data. |
| Internal Standards for Bioanalysis | A compound added to a sample in a known amount to help quantify the analyte of interest. nih.gov | Trimebutine-d9 serves as an ideal internal standard for the quantification of trimebutine in biological matrices due to its similar chemical properties and distinct mass. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Trimebutine-d9 Maleate Salt?
- Synthesis : this compound is typically synthesized via acid-base reactions, where the deuterated free base (Trimebutine-d9) reacts with maleic acid to form the maleate salt. Key steps include stoichiometric control, solvent selection (e.g., ethanol or water), and purification via recrystallization .
- Characterization : Techniques include:
- HPLC : To assess purity and quantify isotopic enrichment (e.g., using C18 columns with UV detection at 254 nm, as validated for maleate salts in pharmaceuticals) .
- NMR Spectroscopy : ¹H/²H NMR confirms deuterium incorporation and structural integrity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic pattern .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (e.g., ICH guidelines) under controlled temperature (25°C, 40°C), humidity (75% RH), and light exposure.
- Analytical Endpoints : Monitor degradation via HPLC for loss of parent compound and formation of impurities (e.g., maleic acid hydrolysis products) .
- Data Interpretation : Compare degradation kinetics to non-deuterated analogs to assess isotopic effects on stability .
Q. What protocols ensure reproducibility in pharmacokinetic studies involving this compound?
- Experimental Design :
- Use deuterated internal standards (e.g., Trimebutine-d9) in LC-MS/MS bioanalytical assays to correct for matrix effects .
- Validate assays per FDA guidelines (precision, accuracy, linearity, LLOQ) .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence metabolic pathways?
- Approach :
- Comparative Studies : Conduct in vitro metabolism assays (e.g., liver microsomes) comparing Trimebutine-d9 with non-deuterated Trimebutine.
- Mass Spectrometry Imaging (MSI) : Track deuterium retention in metabolites to identify kinetic isotope effects (KIEs) .
Q. How should researchers address contradictions in pharmacokinetic data between this compound and its free base?
- Case Example : Domperidone maleate showed higher Cmax than its free base under omeprazole co-administration due to pH-dependent solubility differences .
- Resolution :
- Controlled Experiments : Replicate studies under varying pH and co-solvent conditions.
- Computational Modeling : Use tools like GastroPlus™ to simulate dissolution and absorption profiles .
AI助科研之如何使用在问辅助实验(六)01:26
Q. What computational strategies enhance structural refinement of this compound in crystallography?
- Tools : SHELX suite (SHELXL for refinement, SHELXD for phase solution) to resolve deuterium positioning and hydrogen bonding networks .
- Validation : Cross-validate with DFT calculations (e.g., Gaussian) to confirm bond lengths and angles .
Q. How can AI/ML tools improve the detection of degradation products in this compound formulations?
- Workflow :
- Train neural networks on HPLC-MS datasets to predict degradation pathways (e.g., oxidation, hydrolysis) .
- Use platforms like KNIME or Python’s scikit-learn for pattern recognition in complex chromatograms .
Data Presentation and Reproducibility
Table 1 : Key Analytical Parameters for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

